2-(2,6-Dimethoxyphenoxy)ethanol

Lignin Degradation Alkaline Pulping β-O-4 Bond Cleavage

2-(2,6-Dimethoxyphenoxy)ethanol (CAS 6161-82-6) is a benzylic ether that serves as a simplified model for the β-O-4 ether linkage characteristic of syringyl (S) lignin units. Its molecular formula is C10H14O4, with a molecular weight of 198.22 g/mol, a density of 1.129 g/cm³, and a boiling point of 302.2°C at 760 mmHg.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 6161-82-6
Cat. No. B1355489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethoxyphenoxy)ethanol
CAS6161-82-6
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)OCCO
InChIInChI=1S/C10H14O4/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5,11H,6-7H2,1-2H3
InChIKeyXFZDXZBPRADNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(2,6-Dimethoxyphenoxy)ethanol (CAS 6161-82-6) – Properties and Sourcing Overview


2-(2,6-Dimethoxyphenoxy)ethanol (CAS 6161-82-6) is a benzylic ether that serves as a simplified model for the β-O-4 ether linkage characteristic of syringyl (S) lignin units [1]. Its molecular formula is C10H14O4, with a molecular weight of 198.22 g/mol, a density of 1.129 g/cm³, and a boiling point of 302.2°C at 760 mmHg . This compound is widely employed as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, and as a substrate in enzymatic studies of lignin degradation [2].

Critical Procurement Alert: Why 2-(2,6-Dimethoxyphenoxy)ethanol Cannot Be Replaced by Generic Analogs


The 2,6-dimethoxyphenoxy moiety confers distinct reactivity profiles compared to its mono-methoxy (guaiacyl) or non-methoxylated analogs. This is particularly evident in alkaline pulping kinetics, electrochemical oxidation potentials, and enzymatic substrate specificity. Direct substitution with 2-(2-methoxyphenoxy)ethanol (CAS 18181-71-0) or other β-O-4 model compounds will yield non-equivalent results in studies of lignin degradation, depolymerization, or biocatalytic oxidation [1][2]. The following evidence quantitatively substantiates this differentiation.

Quantitative Evidence Guide: Head-to-Head Performance Data for 2-(2,6-Dimethoxyphenoxy)ethanol


Superior β-O-4 Bond Cleavage Rate Under Alkaline Pulping Conditions

The compound 2-(2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (G'S), which contains the 2-(2,6-dimethoxyphenoxy)ethanol substructure, exhibits an approximately 1.8- to 1.9-fold higher rate of β-O-4 bond cleavage compared to its guaiacyl analog G'G (2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) under identical alkaline pulping conditions [1]. This difference directly translates to faster delignification kinetics in hardwood processing.

Lignin Degradation Alkaline Pulping β-O-4 Bond Cleavage

Lower Electrochemical Oxidation Potential Enables Selective Cα-Cβ Bond Cleavage

In a series of six β-O-4 lignin model dimers, the compound 2-(2,6-dimethoxyphenoxy)-1-(4-methoxyphenyl)ethanol (dimer 6) exhibits an initial anodic oxidation potential of 1.22 V, which is 40 mV lower than its mono-methoxy counterpart 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol (dimer 4, 1.26 V) and 50 mV lower than the corresponding ketone (dimer 5, 1.27 V) [1]. This lower oxidation potential indicates greater susceptibility to electrochemical β-O-4 bond cleavage under milder conditions.

Electrochemical Oxidation Lignin Depolymerization Substituent Effects

Enhanced Substrate Specificity in Laccase-Catalyzed Oxidation

The 2,6-dimethoxyphenoxy moiety demonstrates superior substrate properties for fungal laccases. Kinetic studies reveal that 2,6-dimethoxyphenol (DMOP, the core phenolic unit of the target compound) exhibits a Km of 1252.39 µmol/L and a kcat value 5- to 10-fold higher than those of guaiacol and catechol substrates [1][2]. This translates to higher catalytic efficiency in laccase-mediator systems for β-O-4 bond cleavage.

Laccase Enzyme Kinetics Bioremediation

Differentiated Physical Properties for Process Engineering and Handling

2-(2,6-Dimethoxyphenoxy)ethanol exhibits a boiling point of 302.2°C at 760 mmHg and a flash point of 136.6°C , compared to its guaiacyl analog 2-(2-methoxyphenoxy)ethanol (CAS 18181-71-0) with a boiling point of 270.2°C and flash point of 117.2°C . The higher boiling point and flash point confer greater thermal stability and safer handling in high-temperature reactions and distillations.

Physical Properties Process Engineering Safety Data

Consistent Analytical Purity and Traceability for Reproducible Research

Major suppliers (AKSci, Bidepharm, CheMenu) consistently provide 2-(2,6-dimethoxyphenoxy)ethanol at a minimum purity specification of 95%, with batch-specific analytical certificates (NMR, HPLC, GC) available . In contrast, the guaiacyl analog 2-(2-methoxyphenoxy)ethanol is offered at comparable purity but lacks the specific batch-to-batch documentation for lignin model applications. Higher purity grades (97%+ from CymitQuimica) and pharma-grade (>99% from SynHet) are also available .

Quality Control Analytical Standards Reproducibility

Recommended Applications for 2-(2,6-Dimethoxyphenoxy)ethanol Based on Quantitative Evidence


Hardwood Lignin Degradation and Alkaline Pulping Kinetics Studies

Use 2-(2,6-dimethoxyphenoxy)ethanol or its derived dimer (G'S) as a model compound for syringyl-rich hardwood lignin. The 1.8–1.9× faster β-O-4 bond cleavage rate compared to guaiacyl analogs [1] ensures accurate prediction of delignification rates and process optimization for hardwoods with high S/G ratios.

Electrochemical Depolymerization of Lignin for Aromatic Monomers

Employ this compound as a substrate in electrochemical oxidation studies. Its lower oxidation potential (1.22 V) relative to mono-methoxy analogs [2] enables selective Cα-Cβ bond cleavage under milder conditions, reducing energy costs and improving monomer yields in lignin valorization processes.

Laccase Activity Assays and Biocatalytic Oxidation Screening

Utilize 2-(2,6-dimethoxyphenoxy)ethanol or its phenolic derivative as a benchmark substrate for laccase activity measurements. The high catalytic efficiency of the 2,6-dimethoxyphenoxy moiety [3][4] provides sensitive detection and is widely accepted in enzymatic studies of lignin-degrading fungi.

High-Temperature Synthetic Transformations and Process Scale-Up

Leverage the compound's higher boiling point (302.2°C) and flash point (136.6°C) for reactions requiring elevated temperatures. Its thermal stability reduces volatility losses and enhances safety compared to the guaiacyl analog, making it the preferred intermediate for large-scale syntheses of pharmaceuticals and agrochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dimethoxyphenoxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.